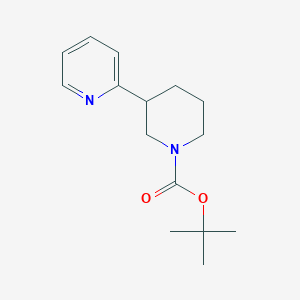

Tert-butyl 3-(pyridin-2-yl)piperidine-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 3-pyridin-2-ylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-6-7-12(11-17)13-8-4-5-9-16-13/h4-5,8-9,12H,6-7,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHXEWWXLFXKDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30702141 | |

| Record name | tert-Butyl 3-(pyridin-2-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30702141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630121-79-8 | |

| Record name | tert-Butyl 3-(pyridin-2-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30702141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to Tert-butyl 3-(pyridin-2-yl)piperidine-1-carboxylate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyridinyl-Piperidine Scaffold

The confluence of a pyridine ring and a piperidine nucleus within a single molecular entity creates a privileged scaffold with significant applications in medicinal chemistry. Tert-butyl 3-(pyridin-2-yl)piperidine-1-carboxylate emerges as a quintessential building block in this chemical space. Its strategic importance lies in the orthogonal reactivity of its constituent parts: the nucleophilic pyridine nitrogen, the modifiable piperidine ring, and the protective tert-butyloxycarbonyl (Boc) group that allows for controlled synthetic transformations. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and applications, offering field-proven insights for its effective utilization in drug discovery and development programs. The piperidine moiety is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products, valued for its ability to introduce conformational rigidity and improve pharmacokinetic properties.[1]

Chemical Structure and Physicochemical Properties

Tert-butyl 3-(pyridin-2-yl)piperidine-1-carboxylate possesses a unique three-dimensional structure that is crucial for its interaction with biological targets. The Boc-protected piperidine ring can adopt various chair and boat conformations, influencing the spatial orientation of the pyridin-2-yl substituent.

Table 1: Physicochemical Properties of Tert-butyl 3-(pyridin-2-yl)piperidine-1-carboxylate

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂N₂O₂ | |

| Molecular Weight | 262.35 g/mol | |

| CAS Number | 364783-48-2 | |

| Appearance | Likely a solid or oil | Inferred from related compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | Inferred from synthetic procedures of related compounds |

| Topological Polar Surface Area (TPSA) | 42.43 Ų | [2] |

| logP | 3.54 | [2] |

Synthesis and Characterization: A Pathway to a Key Intermediate

The synthesis of tert-butyl 3-(pyridin-2-yl)piperidine-1-carboxylate is conceptually straightforward, typically involving the N-Boc protection of the precursor, 2-(piperidin-3-yl)pyridine. The synthesis of 2-(piperidin-3-yl)pyridine itself can be achieved through the hydrogenation of 2-(pyridin-3-yl)pyridine.

Experimental Protocol: Synthesis of 2-(piperidin-3-yl)pyridine

A common and effective method for the synthesis of the piperidine ring is the hydrogenation of the corresponding pyridine derivative.

Reaction Scheme:

Sources

Structural Elucidation and NMR Characterization of Tert-butyl 3-(pyridin-2-yl)piperidine-1-carboxylate: A Comprehensive Technical Guide

Executive Summary

Tert-butyl 3-(pyridin-2-yl)piperidine-1-carboxylate is a highly versatile chemical building block utilized extensively in modern drug discovery. Derivatives of the 3-(pyridin-2-yl)piperidine scaffold are foundational in the synthesis of nuclear receptor-binding SET domain (NSD) protein inhibitors, which are critical targets in oncology[1]. Additionally, structurally analogous piperidine-based heterocycles have demonstrated significant therapeutic efficacy as Janus kinase (JAK) inhibitors for the treatment of autoimmune disorders like ulcerative colitis[2].

This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) characterization of this compound. By detailing the causality behind conformational dynamics and establishing a self-validating experimental protocol, this guide ensures high-fidelity structural elucidation for researchers and drug development professionals.

Mechanistic Grounding & Conformational Dynamics

When analyzing tert-butyl 3-(pyridin-2-yl)piperidine-1-carboxylate via NMR, scientists frequently encounter spectral complexities that are not immediately apparent from the 2D chemical structure. These anomalies are driven by two distinct structural features:

-

The Pyridyl Inductive Effect: The electron-withdrawing nature of the 2-pyridyl ring significantly deshields the adjacent methine proton (H-3) on the piperidine ring, shifting it downfield compared to an unsubstituted piperidine.

-

Boc-Induced Rotameric Exchange: The tert-butyloxycarbonyl (Boc) protecting group exhibits partial double-bond character at the carbamate C–N bond due to the delocalization of the nitrogen lone pair into the carbonyl group[3]. This restricts bond rotation, trapping the molecule in distinct syn and anti rotameric states.

At standard ambient temperature (298 K), the rate of exchange between these rotamers occurs on the intermediate NMR timescale. Consequently, the signals for the piperidine protons adjacent to the nitrogen (H-2 and H-6) often appear as broad, unresolved multiplets or entirely duplicated peaks. Understanding this causality is critical; novice analysts may misinterpret these broad peaks as impurities or structural degradation rather than a natural conformational dynamic.

Caption: Conformational dynamics of the Boc group leading to NMR line broadening.

Experimental Protocol: A Self-Validating System

To ensure the highest scientific integrity, the following NMR acquisition protocol is designed as a self-validating system. Every step contains an internal check to prevent the propagation of artifacts.

Step 1: Sample Preparation

-

Mass Requirements: Weigh 15–20 mg of the compound for 1 H NMR, or 50–70 mg for 13 C NMR.

-

Solvent Selection: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality: CDCl 3 is chosen for its excellent solvating power for Boc-protected amines and its lack of exchangeable protons. TMS acts as an internal zero-point reference, validating the chemical shift axis independent of external magnetic drift.

Step 2: Instrument Calibration & Validation Gate

-

Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.

-

Lock the spectrometer to the deuterium frequency of CDCl 3 .

-

Self-Validation Check: Shim the Z1–Z5 gradients until the TMS peak exhibits a full-width at half-maximum (FWHM) of <0.5 Hz . If this metric is not met, acquisition must be halted. Poor shimming will artificially broaden peaks, making it impossible to distinguish between magnetic field inhomogeneity and true rotameric broadening.

Step 3: Acquisition Parameters

-

1 H NMR: Apply a 30° excitation pulse, a spectral width of 12 ppm, and a relaxation delay (D1) of 1.5 seconds. Acquire 16 to 64 scans.

-

13 C NMR: Apply a 30° pulse, a spectral width of 250 ppm, and a D1 of 2.5 seconds to ensure complete relaxation of quaternary carbons. Utilize WALTZ-16 proton decoupling. Acquire 1024 to 4096 scans depending on sample concentration.

Step 4: Variable Temperature (VT) Troubleshooting (Conditional)

If the H-2 and H-6 piperidine protons are too broad to integrate accurately at 298 K, switch the solvent to DMSO- d6 (which has a higher boiling point than CDCl 3 ) and elevate the probe temperature to 330 K. The added thermal energy pushes the rotameric exchange into the "fast exchange" limit, coalescing the broad signals into sharp, easily integrable multiplets.

Caption: Workflow for self-validating NMR acquisition and rotamer resolution.

Spectral Data & Quantitative Analysis

The following tables summarize the expected chemical shifts ( δ , ppm) for tert-butyl 3-(pyridin-2-yl)piperidine-1-carboxylate in CDCl 3 at 298 K.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3 )

| Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment | Structural Notes |

| 8.53 | ddd | 4.8, 1.8, 0.9 | 1H | Pyridine H-6' | Highly deshielded by adjacent N atom. |

| 7.62 | td | 7.7, 1.8 | 1H | Pyridine H-4' | Characteristic triplet-like doublet. |

| 7.15 | dt | 7.8, 1.1 | 1H | Pyridine H-3' | Ortho to the piperidine attachment. |

| 7.11 | ddd | 7.5, 4.8, 1.1 | 1H | Pyridine H-5' | - |

| 4.15 | br m | - | 1H | Piperidine H-2 eq | Broadened due to Boc rotameric exchange. |

| 4.05 | br m | - | 1H | Piperidine H-6 eq | Broadened due to Boc rotameric exchange. |

| 2.85 | tt | 11.0, 3.5 | 1H | Piperidine H-3 | Methine proton; deshielded by pyridine ring. |

| 2.75 | br m | - | 1H | Piperidine H-2 ax | - |

| 2.65 | br m | - | 1H | Piperidine H-6 ax | - |

| 1.95 | m | - | 1H | Piperidine H-4 eq | - |

| 1.75 | m | - | 1H | Piperidine H-5 eq | - |

| 1.65 | m | - | 1H | Piperidine H-4 ax | - |

| 1.55 | m | - | 1H | Piperidine H-5 ax | - |

| 1.46 | s | - | 9H | Boc -C(CH 3 ) 3 | Intense, sharp singlet. |

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3 )

| Chemical Shift ( δ , ppm) | Carbon Type | Assignment | Structural Notes |

| 162.5 | Quaternary (C) | Pyridine C-2' | Attachment point to piperidine ring. |

| 154.8 | Quaternary (C=O) | Boc Carbonyl | Deshielded carbamate carbon. |

| 149.3 | Methine (CH) | Pyridine C-6' | - |

| 136.4 | Methine (CH) | Pyridine C-4' | - |

| 122.9 | Methine (CH) | Pyridine C-3' | - |

| 121.6 | Methine (CH) | Pyridine C-5' | - |

| 79.6 | Quaternary (C) | Boc -C(CH 3 ) 3 | - |

| 49.2 | Methylene (CH 2 ) | Piperidine C-2 | Broadened peak (rotameric effect). |

| 44.5 | Methylene (CH 2 ) | Piperidine C-6 | Broadened peak (rotameric effect). |

| 42.8 | Methine (CH) | Piperidine C-3 | - |

| 31.2 | Methylene (CH 2 ) | Piperidine C-4 | - |

| 28.5 | Methyl (CH 3 ) | Boc -C(CH 3 ) 3 | Represents 3 equivalent carbons. |

| 25.4 | Methylene (CH 2 ) | Piperidine C-5 | - |

References

- Title: Heterocycles as modulators of nsd activity (WO2024073282A2)

- Title: Imidazopyrrolopyridine as inhibitors of the jak family of kinases (WO2018112382A1)

- Title: Supporting Information: Novel Paeonol Derivatives Alleviate Lipid Accumulation Source: The Royal Society of Chemistry URL

Sources

Technical Whitepaper: Safety, Handling, and Application Guidelines for Tert-butyl 3-(pyridin-2-yl)piperidine-1-carboxylate

Executive Summary

In modern medicinal chemistry, functionalized piperidines are ubiquitous structural motifs, particularly in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. Tert-butyl 3-(pyridin-2-yl)piperidine-1-carboxylate (CAS: 630121-79-8)[1] serves as a critical building block, offering an orthogonal protection strategy that allows for the selective functionalization of the piperidine nitrogen.

This whitepaper provides a comprehensive, field-proven guide to the physicochemical properties, Safety Data Sheet (SDS) handling guidelines, and a self-validating experimental workflow for the utilization of this compound. By understanding the mechanistic causality behind its reactivity and hazard profile, researchers can optimize both safety and synthetic yield.

Physicochemical Identity & Data

To predict the compound's behavior in biological assays and synthetic workflows, it is essential to understand its core physicochemical properties. The lipophilic tert-butyloxycarbonyl (Boc) group significantly increases the compound's solubility in organic solvents while masking the basicity of the piperidine nitrogen[2].

| Property | Value / Description |

| Chemical Name | Tert-butyl 3-(pyridin-2-yl)piperidine-1-carboxylate |

| CAS Registry Number | 630121-79-8 |

| Molecular Formula | C₁₅H₂₂N₂O₂ |

| Molecular Weight | 262.35 g/mol |

| Appearance | Colorless to pale yellow viscous oil/solid |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in H₂O |

| Storage Temperature | 2–8 °C (Inert atmosphere recommended) |

Hazard Identification & GHS Classification

As a Senior Application Scientist, I emphasize that safety protocols must be driven by chemical causality rather than rote memorization. The hazards associated with this compound stem directly from its molecular structure: the unshielded pyridine nitrogen acts as a Lewis base, which can cause localized tissue irritation, while the lipophilic Boc group enhances dermal penetration.

GHS Hazard Statements

| Hazard Class | Category | Statement | Causality / Mechanism |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | Systemic absorption of the basic pyridyl moiety disrupts localized pH and cellular function. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Lipophilicity allows epidermal penetration; basicity causes localized protein denaturation. |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Direct interaction with the aqueous environment of the cornea leads to rapid pH shifts. |

| STOT (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of aerosols/vapors irritates the mucosal lining of the respiratory tract. |

Precautionary Handling (P-Statements)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective nitrile gloves (minimum 0.11 mm thickness), protective clothing, and tightly sealed safety goggles.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.

Laboratory Safety & Storage Protocols

Engineering Controls

All manipulations of the neat material must be performed within a certified Class II fume hood. Because the compound can slowly degrade upon prolonged exposure to atmospheric moisture and oxygen (leading to premature Boc cleavage or pyridine N-oxidation), it must be handled using standard Schlenk techniques if high purity is required for sensitive catalytic cross-coupling downstream.

Spill Response & Neutralization

In the event of a spill, do not use strongly acidic neutralizing agents, as this will trigger an exothermic Boc deprotection, releasing carbon dioxide and highly flammable isobutylene gas[3].

-

Contain the spill using an inert absorbent material (e.g., diatomaceous earth or sand).

-

Sweep the absorbed material into a chemically compatible, sealable hazardous waste container.

-

Wash the affected surface with a mild, slightly basic detergent solution to neutralize any residual pyridyl residues.

Experimental Methodology: Orthogonal Boc Deprotection

The most common application of this building block is the removal of the Boc group to liberate the secondary amine for subsequent amide coupling or reductive amination. The Boc group is highly stable to catalytic hydrogenation and basic conditions, making it an ideal orthogonal protecting group[4].

The following protocol is designed as a self-validating system , ensuring that the chemist can mechanically verify success at each step.

Step-by-Step Protocol: TFA-Mediated Deprotection

Causality: The addition of Trifluoroacetic acid (TFA) protonates the carbamate oxygen. This triggers the expulsion of a tert-butyl carbocation (which rapidly eliminates a proton to form isobutylene gas) and carbamic acid, which spontaneously decarboxylates to release CO₂ gas, yielding the amine as a TFA salt[3].

-

Reaction Setup: Dissolve 1.0 equivalent of tert-butyl 3-(pyridin-2-yl)piperidine-1-carboxylate in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

-

Reagent Addition: Cool the flask to 0 °C using an ice bath. Slowly add an equal volume of neat TFA (DCM:TFA ratio of 1:1) dropwise. Note: The system must be vented through a bubbler or a pierced septum to safely release the generated CO₂ and isobutylene gases.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

In-Process Self-Validation (Critical Step): Before proceeding, quench a 5 µL aliquot of the reaction mixture in 100 µL of saturated aqueous NaHCO₃ and extract with 100 µL of EtOAc. Spot the organic layer on a silica TLC plate alongside the starting material. Develop in 10% MeOH/DCM.

-

Validation: The starting material will be UV-active and ninhydrin-negative. The fully deprotected product will be highly polar (staying near the baseline), UV-active, and will stain a deep purple/brown with ninhydrin, confirming the presence of a free secondary amine.

-

-

Concentration: Once complete conversion is validated, concentrate the reaction mixture in vacuo to remove DCM and excess TFA.

-

Neutralization & Isolation: Dissolve the resulting crude TFA salt in EtOAc. Slowly add saturated aqueous NaHCO₃ until the aqueous phase reaches pH > 8 (verifying the complete neutralization of the TFA salt to the free base). Extract the aqueous layer with EtOAc (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure 3-(pyridin-2-yl)piperidine free base.

Workflow Visualization

Caption: Workflow for the Boc deprotection of tert-butyl 3-(pyridin-2-yl)piperidine-1-carboxylate.

Waste Management & Environmental Compliance

The deprotection of this compound generates halogenated acidic waste (TFA/DCM mixtures).

-

Segregation: Never mix TFA/DCM waste with base baths or cyanide-containing waste, as this can generate lethal hydrogen cyanide gas.

-

Disposal: Collect all organic extracts and aqueous washes in properly labeled, secondary-contained halogenated waste carboys. Ensure compliance with local EPA/RCRA (or equivalent international) regulations for the disposal of fluorinated organic acids.

References

-

Master Organic Chemistry. "Amine Protection and Deprotection." Master Organic Chemistry Reaction Guide. Available at:[Link]

-

Isidro-Llobet, A., Alvarez, M., & Albericio, F. "Amino Acid-Protecting Groups." Chemical Reviews, ACS Publications. Available at:[Link]

Sources

Architectural Mastery of Pyridylpiperidine Scaffolds: A Technical Guide to CAS 630121-79-8

Executive Briefing

In the landscape of modern drug discovery, the strategic deployment of privileged scaffolds determines the success of lead optimization campaigns. Among these, the pyridylpiperidine motif stands out as a highly versatile pharmacophore, frequently utilized to modulate physicochemical properties such as aqueous solubility, metabolic stability, and cell permeability[1].

This whitepaper provides an authoritative, in-depth analysis of tert-butyl 3-(pyridin-2-yl)piperidine-1-carboxylate (CAS Registry Number: 630121-79-8)[2]. By dissecting its physicochemical profile, mechanistic rationale, and validated synthetic workflows, this guide equips medicinal chemists and process scientists with the self-validating protocols necessary to leverage this building block in complex synthetic architectures[3].

Molecular Architecture & Physicochemical Profiling

The compound integrates two critical structural elements: a basic piperidine ring (masked by a lipophilic tert-butyloxycarbonyl [Boc] protecting group) and an aromatic pyridine ring. The orthogonal nature of the Boc group allows for selective functionalization of the pyridine ring or controlled deprotection to unleash the secondary amine for subsequent N-alkylation or acylation.

Quantitative Data Summary

| Parameter | Specification | Analytical Method | Causality / Relevance |

| Chemical Name | tert-butyl 3-(pyridin-2-yl)piperidine-1-carboxylate | Nomenclature | Standardized IUPAC identification. |

| CAS Registry Number | 630121-79-8 | Database Query | Unique identifier for procurement and indexing[4]. |

| Molecular Formula | C15H22N2O2 | Elemental Analysis | Defines exact atomic composition. |

| Molecular Weight | 262.35 g/mol | Mass Spectrometry | Optimal for small-molecule drug discovery (Lipinski compliant). |

| Target Mass (m/z) | 263.1 (M+H)+ | ESI-LC-MS | Confirms molecular identity during in-process controls. |

| 1H-NMR Vinylic Signal | Absent (~6.5 ppm) | 400 MHz NMR (CDCl3) | Validates complete hydrogenation of unsaturated precursors. |

Mechanistic Rationale in Medicinal Chemistry

The selection of a Boc-protected 3-(pyridin-2-yl)piperidine is driven by strict causality in synthetic planning:

-

Steric Tuning & Basicity: The nitrogen atom in the piperidine ring acts as a basic center. Protecting it with a Boc group temporarily neutralizes this basicity, preventing unwanted side reactions (such as N-oxidation or catalyst poisoning) during transition-metal-catalyzed cross-coupling steps[5].

-

Avoidance of β-Hydride Elimination: Direct coupling of an sp3-hybridized piperidine carbon to an sp2-hybridized pyridine carbon often fails due to rapid β-hydride elimination from the alkylpalladium intermediate. To circumvent this, an sp2-sp2 coupling using a partially unsaturated tetrahydropyridine precursor is employed, followed by stereoselective reduction.

Two-step synthetic workflow for tert-butyl 3-(pyridin-2-yl)piperidine-1-carboxylate.

Validated Synthetic Workflows

To ensure high fidelity and reproducibility, the following protocols are designed as self-validating systems . Each step incorporates specific In-Process Controls (IPCs) that dictate whether the reaction should proceed to the next phase, eliminating blind transitions.

Phase 1: Suzuki-Miyaura Cross-Coupling

Objective: Construct the C-C bond between the heterocycles via a robust sp2-sp2 coupling.

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried flask with 1-Boc-5,6-dihydro-2H-pyridine-3-boronic acid pinacol ester (1.0 eq) and 2-bromopyridine (1.1 eq).

-

Solvent & Base: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v). Causality: This specific solvent ratio provides optimal solubility for both the organic substrates and the inorganic base (K2CO3, 3.0 eq), ensuring a homogeneous biphasic interface.

-

Catalyst Addition: Introduce Pd(dppf)Cl2 (0.05 eq). Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination while resisting the steric bulk of the ortho-substituted pyridine.

-

Reaction Execution: Heat the mixture to 85°C under an inert argon atmosphere for 4 hours.

-

Self-Validation (IPC): Withdraw a 10 µL aliquot, quench in 1 mL of Methanol, and analyze via LC-MS.

-

Decision Gate: The reaction is only deemed complete when the mass corresponding to the boronic ester is completely absent. If unreacted starting material persists, spike with an additional 0.02 eq of Pd catalyst and heat for 1 hour.

-

-

Workup: Cool to room temperature, partition between EtOAc and water, dry the organic layer over Na2SO4, and concentrate. Purify via flash chromatography to yield the unsaturated intermediate.

Phase 2: Catalytic Hydrogenation

Objective: Reduce the tetrahydropyridine double bond to yield the final piperidine scaffold.

Step-by-Step Methodology:

-

Preparation: Dissolve the intermediate from Phase 1 in anhydrous Methanol (0.1 M concentration).

-

Catalyst Loading: Add 10% Pd/C (10% w/w relative to the substrate). Causality: Methanol facilitates the solubility of hydrogen gas, while Pd/C provides an active surface for the syn-addition of hydrogen across the alkene.

-

Reaction Execution: Evacuate the flask and backfill with H2 gas (balloon or Parr shaker at 30 psi). Stir vigorously at room temperature.

-

Self-Validation (IPC): Monitor hydrogen uptake. The reaction is complete when the system ceases to consume hydrogen (typically 2-4 hours).

-

Analytical Confirmation: Filter a small aliquot through a syringe filter and analyze via 1H-NMR. The complete disappearance of the vinylic proton signal at ~6.5 ppm validates the total conversion to CAS 630121-79-8.

-

-

Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: Do not let the Pd/C dry out, as it is pyrophoric. Concentrate the filtrate in vacuo to yield the product quantitatively.

Strategic Applications in SAR Optimization

Once synthesized, CAS 630121-79-8 serves as a pivotal node in Structure-Activity Relationship (SAR) decision trees. The orthogonal reactivity of its functional groups allows medicinal chemists to execute divergent syntheses.

Logical decision tree for SAR optimization using the pyridylpiperidine scaffold.

By subjecting the compound to acidic conditions (e.g., TFA in DCM), the Boc group is cleanly removed, exposing the secondary amine. This amine can then be rapidly diversified via reductive amination or amide coupling to probe the steric and electronic requirements of a biological target's binding pocket[1].

References

- Knight Chemicals Online - tert-butyl 3-(pyridin-2-yl)piperidine-1-carboxylate (CAS: 630121-79-8) Product Catalog.

- Benchchem - 3-Bromo-5-(piperidin-3-yl)pyridine: Pyridylpiperidine Scaffolds in Drug Discovery.

- Guidechem - 1-Boc-3-piperidone 98977-36-7 and Related CAS Information.

- ACS Publications - The Development of a Manufacturing Route for Pyridylpiperidine Derivatives.

Sources

The Versatile Synthon: Application Notes for Tert-butyl 3-(pyridin-2-yl)piperidine-1-carboxylate in Modern Organic Synthesis

Introduction: A Privileged Scaffold in Drug Discovery

The 3-(pyridin-2-yl)piperidine motif is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active compounds and FDA-approved drugs. Its prevalence stems from the unique combination of a chiral, saturated piperidine ring and an aromatic, electron-deficient pyridine ring. This arrangement offers a three-dimensional scaffold that can be strategically functionalized to interact with various biological targets. Tert-butyl 3-(pyridin-2-yl)piperidine-1-carboxylate serves as a key building block for accessing this important structural class. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled and selective reactions at other positions of the molecule, making it an invaluable tool for researchers in drug development and organic synthesis.

This guide provides an in-depth exploration of the applications of tert-butyl 3-(pyridin-2-yl)piperidine-1-carboxylate as a versatile building block. We will delve into key synthetic transformations, providing detailed, field-proven protocols and the scientific rationale behind the experimental choices.

Core Synthetic Strategies and Applications

The synthetic utility of tert-butyl 3-(pyridin-2-yl)piperidine-1-carboxylate can be broadly categorized into three main strategies:

-

Modification of the Pyridine Ring: The pyridine moiety can be functionalized through various cross-coupling reactions or by activation as an N-oxide.

-

Saturation of the Pyridine Ring: The aromatic pyridine can be reduced to the corresponding piperidine, offering access to bis-piperidine scaffolds.

-

Deprotection and Functionalization of the Piperidine Nitrogen: Removal of the Boc group unveils a secondary amine that can be further elaborated.

The interplay of these strategies allows for the construction of a diverse array of complex molecules. A general overview of the synthetic pathways starting from this building block is depicted below.

Figure 1: Key synthetic transformations of Tert-butyl 3-(pyridin-2-yl)piperidine-1-carboxylate.

Protocol 1: N-Boc Deprotection under Acidic Conditions

The removal of the Boc protecting group is a fundamental step to enable further functionalization of the piperidine nitrogen. This is most commonly achieved under acidic conditions, where the tert-butyl group is cleaved as the stable tert-butyl cation.[1][2] Trifluoroacetic acid (TFA) is a widely used reagent for this transformation due to its effectiveness and volatility, which simplifies product isolation.[2]

Scientific Rationale

The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of the tert-butyl cation to form a carbamic acid intermediate. This intermediate is unstable and readily decarboxylates to yield the free amine as its trifluoroacetate salt.[2] The use of an anhydrous solvent like dichloromethane (DCM) is crucial to prevent side reactions.

Figure 2: Simplified mechanism of acid-catalyzed N-Boc deprotection.

Detailed Experimental Protocol

Materials:

-

Tert-butyl 3-(pyridin-2-yl)piperidine-1-carboxylate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolution: Dissolve tert-butyl 3-(pyridin-2-yl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

TFA Addition: Slowly add trifluoroacetic acid (5-10 eq) to the stirred solution. The reaction is typically exothermic.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Carefully neutralize the residue by adding a saturated aqueous solution of NaHCO₃ until effervescence ceases.

-

Extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

-

Isolation: Concentrate the filtrate under reduced pressure to yield 3-(pyridin-2-yl)piperidine. The product can be further purified by column chromatography if necessary.

| Parameter | Condition | Rationale |

| Solvent | Anhydrous Dichloromethane (DCM) | Inert solvent that solubilizes the starting material and is easily removed. |

| Reagent | Trifluoroacetic Acid (TFA) | Strong acid that efficiently cleaves the Boc group; volatile for easy removal. |

| Temperature | 0 °C to Room Temperature | Initial cooling controls the exotherm, while room temperature allows the reaction to proceed to completion. |

| Reaction Time | 1-4 hours | Substrate-dependent; requires monitoring for completion. |

Table 1: Summary of N-Boc Deprotection Reaction Conditions.

Protocol 2: Catalytic Hydrogenation of the Pyridine Ring

For the synthesis of bis-piperidine scaffolds, the aromatic pyridine ring can be reduced to a piperidine ring via catalytic hydrogenation. This transformation is typically carried out under hydrogen pressure using a platinum-group metal catalyst.[3][4][5] Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a common and effective catalyst for this purpose, often used in an acidic solvent like glacial acetic acid.[3][5]

Scientific Rationale

The hydrogenation of pyridines can be challenging due to the aromatic stability of the ring and potential catalyst poisoning by the nitrogen atom.[6] Using an acidic solvent protonates the pyridine nitrogen, which facilitates the reduction by increasing the ring's susceptibility to hydrogenation and minimizing catalyst inhibition.[6] The reaction proceeds via the addition of three equivalents of hydrogen across the aromatic ring.

Figure 3: Workflow for the catalytic hydrogenation of the pyridine ring.

Detailed Experimental Protocol

Materials:

-

Tert-butyl 3-(pyridin-2-yl)piperidine-1-carboxylate

-

Platinum(IV) oxide (PtO₂)

-

Glacial acetic acid

-

Hydrogen gas

-

High-pressure reactor (autoclave)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Celite®

Procedure:

-

Reactor Setup: In a high-pressure reactor vessel, dissolve tert-butyl 3-(pyridin-2-yl)piperidine-1-carboxylate (1.0 eq) in glacial acetic acid (5-10 mL per gram of substrate).

-

Catalyst Addition: Carefully add PtO₂ (5 mol%) to the solution.

-

Hydrogenation: Seal the reactor and purge it several times with nitrogen gas before introducing hydrogen gas. Pressurize the reactor to 50-70 bar with hydrogen.

-

Reaction: Stir the mixture vigorously at room temperature for 6-18 hours. The reaction progress can be monitored by observing the cessation of hydrogen uptake.

-

Work-up:

-

Carefully vent the excess hydrogen and purge the reactor with nitrogen.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; ensure the filter cake does not dry out completely in the air. Quench the filter cake with water.

-

Carefully neutralize the filtrate with a saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

-

Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl 3-(piperidin-2-yl)piperidine-1-carboxylate. Further purification can be performed by column chromatography.

| Parameter | Condition | Rationale |

| Catalyst | Platinum(IV) oxide (PtO₂) | Effective for pyridine hydrogenation, especially in acidic media. |

| Solvent | Glacial Acetic Acid | Protonates the pyridine ring, facilitating reduction and preventing catalyst poisoning. |

| Pressure | 50-70 bar H₂ | High pressure is required to overcome the aromaticity of the pyridine ring. |

| Temperature | Room Temperature | Sufficient for the reaction with this catalyst system. |

Table 2: Summary of Catalytic Hydrogenation Reaction Conditions.

Protocol 3: Functionalization of the Pyridine Ring via N-Oxide Formation and Grignard Addition

Direct functionalization of the pyridine ring can be challenging due to its electron-deficient nature. A powerful strategy to overcome this is to first convert the pyridine to its corresponding N-oxide. This activation enhances the electrophilicity of the C2 and C6 positions, making them susceptible to nucleophilic attack by organometallic reagents like Grignard reagents.[6][7][8][9][10]

Scientific Rationale

The N-oxide group acts as an activating group, and the subsequent addition of a Grignard reagent occurs regioselectively at the C2 or C6 position. The resulting dihydropyridine intermediate can then be rearomatized to yield the substituted pyridine. This method provides a versatile route to introduce a wide range of alkyl, aryl, and vinyl substituents onto the pyridine ring.

General Experimental Protocol (Two-Step)

Step A: N-Oxide Formation

-

Dissolve tert-butyl 3-(pyridin-2-yl)piperidine-1-carboxylate in a suitable solvent such as dichloromethane.

-

Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up typically involves washing with an aqueous solution of sodium bisulfite and sodium bicarbonate to remove excess oxidizing agent and acidic byproducts.

Step B: Grignard Addition and Rearomatization

-

Dissolve the purified pyridine N-oxide in an anhydrous solvent like THF and cool to a low temperature (e.g., -50 °C to 0 °C).

-

Slowly add the Grignard reagent (R-MgX) and stir for 1-3 hours.

-

Quench the reaction and rearomatize the intermediate. This can be achieved by various methods, such as the addition of an oxidizing agent like DDQ or by treatment with an acid anhydride followed by heating.[7][10]

-

Purify the resulting substituted pyridine derivative by column chromatography.

| Parameter | Condition | Rationale |

| Activation | N-Oxidation (e.g., with m-CPBA) | Increases the electrophilicity of the pyridine ring for nucleophilic attack. |

| Nucleophile | Grignard Reagent (R-MgX) | Provides a wide range of alkyl, aryl, or vinyl substituents. |

| Solvent | Anhydrous THF | Aprotic solvent suitable for Grignard reactions. |

| Temperature | -50 °C to 0 °C | Low temperature controls the reactivity of the Grignard reagent and improves selectivity. |

Table 3: General Conditions for Pyridine Functionalization via N-Oxide.

Conclusion

Tert-butyl 3-(pyridin-2-yl)piperidine-1-carboxylate is a highly valuable and versatile building block in organic synthesis. Its strategic design allows for selective functionalization at multiple sites, providing access to a wide range of complex molecular architectures. The protocols detailed in this guide for N-Boc deprotection, pyridine ring hydrogenation, and pyridine ring functionalization offer reliable and reproducible methods for the elaboration of this synthon. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can effectively utilize this building block to advance their synthetic goals in drug discovery and beyond.

References

-

Li, W., et al. (2013). Arylation, Alkenylation, and Alkylation of 2-Halopyridine N-Oxides with Grignard Reagents: A Solution to the Problem of C2/C6 Regioselective Functionalization of Pyridine Derivatives. The Journal of Organic Chemistry. [Link]

-

ChemSub. tert-butyl 3-(pyridin-2-yl)piperazine-1-carboxylate. [Link]

-

PubMed. (2013). Arylation, alkenylation, and alkylation of 2-halopyridine N-oxides with grignard reagents: a solution to the problem of C2/C6 regioselective functionalization of pyridine derivatives. [Link]

-

O'Neill, P. M., et al. (2012). Substitution of the Nitro Group with Grignard Reagents: Facile Arylation and Alkenylation of Pyridine N-Oxides. Organic Letters. [Link]

-

ResearchGate. Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. [Link]

-

Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. [Link]

-

Royal Society of Chemistry. Practical Synthesis of Fragment Libraries. [Link]

-

ResearchGate. Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. [Link]

-

ResearchGate. (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. [Link]

-

Jones, K., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

-

Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

- Google Patents.

-

Scribd. Rapid N-Boc Deprotection with TFA | PDF | Chemistry | Physical Sciences. [Link]

-

Asian Journal of Chemistry. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

- Google Patents.

-

ResearchGate. Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins.[Link]

-

Taylor & Francis Online. Synthesis, crystal structure and DFT study of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate. [Link]

-

RSC Publishing. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable phosphonium ionic liquid. [Link]

-

MDPI. HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

-

ResearchGate. Synthesis of niraparib (XXXII).[Link]

-

Organic Syntheses. Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Arylation, alkenylation, and alkylation of 2-halopyridine N-oxides with grignard reagents: a solution to the problem of C2/C6 regioselective functionalization of pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Technical Support Center: Troubleshooting Incomplete Boc Cleavage in Tert-butyl 3-(pyridin-2-yl)piperidine-1-carboxylate

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the deprotection of Tert-butyl 3-(pyridin-2-yl)piperidine-1-carboxylate. Incomplete cleavage of the tert-butyloxycarbonyl (Boc) protecting group is a common hurdle that can impact yield, purity, and overall project timelines. This document provides a structured, in-depth approach to troubleshooting this specific transformation, moving from common issues to more complex mechanistic considerations.

Frequently Asked Questions (FAQs)

Q1: My Boc deprotection of Tert-butyl 3-(pyridin-2-yl)piperidine-1-carboxylate is incomplete. What are the most common initial culprits?

A1: Incomplete deprotection for this substrate typically stems from a few key factors:

-

Insufficient Acid Stoichiometry: The pyridine nitrogen is basic and will consume a portion of the acid catalyst.[1] Therefore, a stoichiometric excess of acid is required not only to catalyze the cleavage but also to protonate the pyridine ring.

-

Inadequate Reaction Time or Temperature: Boc cleavage is a kinetic process.[2] While many deprotections are complete within an hour at room temperature, sterically hindered or electronically deactivated substrates may require longer reaction times or gentle heating to proceed to completion.[2][3]

-

Reagent Quality: Trifluoroacetic acid (TFA), a common reagent for this reaction, is hygroscopic. The presence of water can decrease the effective acidity of the reaction medium, thereby slowing down the deprotection.[1]

Q2: I'm observing multiple spots on my TLC plate after the reaction. What could be the cause?

A2: The presence of multiple spots on a TLC plate, other than the starting material and the desired product, often points to side reactions. The primary cause of side-product formation during Boc deprotection is the generation of a reactive tert-butyl cation (t-Bu⁺) intermediate.[4][5] This electrophilic carbocation can alkylate nucleophilic sites on your molecule, leading to undesired byproducts.[4][5] For your specific substrate, the electron-rich pyridine ring could be susceptible to tert-butylation.

Q3: How can I effectively monitor the progress of the deprotection reaction?

A3: Several analytical techniques can be employed to monitor the reaction progress:

-

Thin-Layer Chromatography (TLC): This is a rapid and cost-effective method. The deprotected product, being a free amine, is significantly more polar than the Boc-protected starting material and will have a lower Rf value.[6] Staining with ninhydrin can help visualize the primary or secondary amine product.[6]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides more definitive information, allowing you to track the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[3][7]

-

High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction completion and purity assessment, HPLC is the gold standard.[6]

Troubleshooting Guides & Protocols

Issue 1: Incomplete Reaction - Starting Material Persists

If you observe a significant amount of starting material remaining after the standard reaction time, a systematic approach to optimization is necessary.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Detailed Protocol 1: Standard Boc Deprotection with TFA

-

Preparation: Dissolve Tert-butyl 3-(pyridin-2-yl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.5 M in a round-bottom flask equipped with a magnetic stir bar.[3]

-

Cooling: Cool the solution to 0 °C using an ice bath. This helps to control any potential exotherm upon acid addition.[3]

-

Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common starting point is a 1:1 mixture of DCM:TFA (50% v/v).[3][8]

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.[3]

-

Monitoring: Monitor the reaction progress by TLC (e.g., eluting with 9:1 DCM:Methanol) or LC-MS until the starting material is consumed.[3][9]

-

Work-up (for free amine):

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[3]

-

Dissolve the residue in an organic solvent like ethyl acetate.

-

Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a brine wash.[6]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the deprotected amine.[6]

-

Table 1: Typical Reaction Conditions for TFA-Mediated Boc Deprotection

| Parameter | Recommended Range | Rationale & Notes |

| Substrate Concentration | 0.1 - 0.5 M in DCM | Higher concentrations can be used, but ensure complete solubility. |

| TFA Concentration | 20% - 50% (v/v) in DCM | For pyridinyl substrates, a higher concentration (e.g., 50%) is often necessary to counteract the basicity of the pyridine nitrogen.[1][3] The reaction rate can have a second-order dependence on acid concentration.[10][11] |

| Temperature | 0 °C to Room Temperature | The reaction is typically initiated at 0 °C and then allowed to warm. Gentle heating (e.g., 30-40 °C) can be employed for sluggish reactions.[2][3] |

| Reaction Time | 30 minutes - 4 hours | Monitor closely to avoid potential side reactions from prolonged exposure to strong acid.[3][9] |

Issue 2: Formation of Side Products

The formation of a tert-butylated byproduct on the pyridine ring is a potential side reaction. The use of cation scavengers can mitigate this issue.

Mechanism of Side Product Formation and Scavenger Action:

Caption: Boc deprotection pathway and competing side reactions.

Detailed Protocol 2: Boc Deprotection with Scavengers

-

Preparation: Dissolve Tert-butyl 3-(pyridin-2-yl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM (0.1–0.5 M).

-

Scavenger Addition: Add a cation scavenger such as triisopropylsilane (TIS) or anisole (typically 2.5-5% v/v) to the solution.[1][4]

-

Cooling: Cool the solution to 0 °C.

-

Acid Addition: Slowly add TFA (e.g., 50% v/v in DCM).

-

Reaction & Monitoring: Allow the reaction to proceed as described in Protocol 1, monitoring by TLC or LC-MS.

-

Work-up: Follow the work-up procedure outlined in Protocol 1. The scavenger is typically volatile and removed during concentration, or it can be washed out during the aqueous work-up.

Advanced Troubleshooting

Q4: I've tried increasing acid concentration and reaction time, but the reaction is still sluggish. What are my next steps?

A4: If standard TFA conditions are ineffective, consider switching to a stronger acid system. 4M HCl in 1,4-dioxane is a common and effective alternative.[2][4] Be aware that this is a more potent reagent, and reaction times should be carefully monitored to avoid degradation of the product.

Q5: My final product is difficult to purify. Are there any specific considerations for 2-(piperidin-3-yl)pyridine?

A5: The free amine product, 2-(piperidin-3-yl)pyridine, is a polar and basic compound. Purification can sometimes be challenging via standard silica gel chromatography due to streaking. If purification is problematic, consider the following:

-

Acid/Base Extraction: An acid/base workup can effectively remove non-basic impurities.[12]

-

Reverse-Phase Chromatography: If silica gel chromatography is not effective, reverse-phase HPLC may provide better separation.

-

Salt Formation: Conversion of the final product to a salt (e.g., the hydrochloride or dihydrochloride salt) can facilitate purification by crystallization.[13]

By systematically addressing these potential issues, researchers can effectively troubleshoot and optimize the Boc deprotection of Tert-butyl 3-(pyridin-2-yl)piperidine-1-carboxylate, leading to improved yields and purity of the desired 2-(piperidin-3-yl)pyridine product.

References

- A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. (2025). BenchChem.

- Troubleshooting incomplete Boc deprotection. (2025). BenchChem.

- Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA). (2025). BenchChem.

- TLC monitoring of N-Boc-D-proline protection and deprotection reactions. (2025). BenchChem.

- Scavengers for Boc deprotection to prevent side reactions. (2025). BenchChem.

- Common side reactions with Boc-D-Lys-OH in peptide synthesis. (2025). BenchChem.

- Boc Resin Cleavage Protocol. (n.d.). AAPPTec.

- What is the stability of piperidine? (2025). Biosynce.

- Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. (n.d.). Microsaic Systems.

- Technical Support Center: Troubleshooting Boc Deprotection Failures. (2025). BenchChem.

- BOC deprotection. (2023). Hebei Boze Chemical Co.,Ltd.

- Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. (2010). ResearchGate.

- Boc Deprotection - TFA. (n.d.). Common Organic Chemistry.

- Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. (2010). ACS Publications.

- Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. (2022). ACS Publications.

- common challenges in working with piperidine-based compounds. (2025). BenchChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. BOC deprotection [ms.bzchemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. microsaic.com [microsaic.com]

- 8. Boc Deprotection - TFA [commonorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

Optimizing purification of Tert-butyl 3-(pyridin-2-yl)piperidine-1-carboxylate by flash column chromatography

Welcome to the dedicated support center for the purification of tert-butyl 3-(pyridin-2-yl)piperidine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize the purification of this and structurally similar basic compounds using flash column chromatography. Here, we will address common challenges and provide expert insights to enhance purity, yield, and throughput.

Part 1: Proactive Optimization - Frequently Asked Questions (FAQs)

This section addresses key questions to consider before and during your purification to prevent common issues.

Q1: What is the primary challenge in purifying tert-butyl 3-(pyridin-2-yl)piperidine-1-carboxylate on silica gel?

The main challenge arises from the compound's basic pyridine nitrogen. This basic site can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This acid-base interaction often leads to significant peak tailing, where the compound slowly leaches from the column instead of eluting as a sharp, symmetrical peak.[1][3] This phenomenon can result in poor resolution from impurities, broader fractions, and ultimately, lower purity of the final product.

Q2: How do I select the optimal mobile phase (eluent) for my purification?

Mobile phase selection is the most critical factor for a successful separation.[4] The goal is to find a solvent system where your target compound has a Retention Factor (Rf) between 0.2 and 0.4 on a Thin-Layer Chromatography (TLC) plate.[1]

A typical starting point for compounds of moderate polarity is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate (EtOAc).[5]

-

If your compound's Rf is too low (streaking at the baseline): Increase the polarity of the mobile phase. This is done by increasing the proportion of the more polar solvent (e.g., increasing the percentage of EtOAc in a Hexane/EtOAc mixture).[4]

-

If your compound's Rf is too high (running with the solvent front): Decrease the mobile phase polarity by increasing the proportion of the non-polar solvent.

For this specific molecule, which possesses both a polar pyridine ring and a greasy Boc-group, a gradient elution from a low-polarity to a higher-polarity mobile phase is often most effective in flash chromatography.[1]

Q3: My TLC shows significant streaking or tailing. What should I do?

Tailing on the TLC plate is a strong indicator that you will see poor peak shape on the column.[5] For basic compounds like this, tailing is almost always due to the interaction with acidic silica.[3] The standard solution is to add a small amount of a competitive base to your mobile phase.

The most common and effective modifier is triethylamine (TEA). Adding 0.1-2% (v/v) TEA to your eluent will "neutralize" the active silanol sites on the silica, preventing your basic compound from sticking and resulting in a much sharper, more symmetrical spot on the TLC plate.[1][2][6] An alternative is to use a few drops of ammonium hydroxide in the polar component of your mobile phase (e.g., in methanol).[6][7]

Q4: Should I use standard silica gel or a modified stationary phase?

While standard silica gel is the workhorse for over 80% of separations, for challenging basic compounds, alternative stationary phases can offer a superior solution.

-

Standard Silica: Most common and cost-effective. Use with a mobile phase modifier like triethylamine is often sufficient.[2][3]

-

Amine-Functionalized Silica (NH2): This is an excellent alternative where the silica surface is bonded with aminopropyl groups.[1] This creates a permanently basic surface that repels basic compounds, preventing tailing without needing a mobile phase modifier.[1][8] This is advantageous as it eliminates the need to remove TEA from your final product.[1]

-

Reversed-Phase (C18): If your compound and impurities have sufficient hydrophobicity, reversed-phase chromatography can be an option. Here, the stationary phase is non-polar (like C18-bonded silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[2] Basic compounds often perform well at a higher mobile phase pH.[2]

Q5: What is the difference between dry loading and wet loading, and which should I use?

-

Wet Loading: The sample is dissolved in a small amount of solvent (ideally the initial mobile phase) and injected directly onto the column.[9] This is fast and convenient for samples that are highly soluble in the mobile phase. However, if the sample is dissolved in a solvent stronger than the mobile phase, it can lead to band broadening and poor separation.

-

Dry Loading: The sample is dissolved in a suitable solvent, adsorbed onto a small amount of silica gel (or another inert support like Celite), and the solvent is evaporated. The resulting dry powder is then loaded onto the top of the column.[3][9] Dry loading is highly recommended for this compound , especially if it is not readily soluble in the initial, low-polarity mobile phase. It ensures that the compound starts as a very narrow, concentrated band, leading to significantly better resolution.

Part 2: Reactive Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification run.

| Problem | Potential Cause(s) | Solution(s) |

| Severe Peak Tailing | 1. Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica surface.[1][3] 2. Column overload. | 1. Add a basic modifier: Incorporate 0.5-1% triethylamine (TEA) into your mobile phase.[2] Ensure the column is fully equilibrated with the TEA-containing eluent before loading your sample. 2. Switch to Amine-Silica: Use a pre-packed amine-functionalized (NH2) column to eliminate the need for a mobile phase additive.[1][8] 3. Reduce Sample Load: Decrease the amount of crude material loaded onto the column. |

| Poor Separation / Co-elution | 1. Mobile phase is too polar or not polar enough (poor selectivity).[5] 2. Poor mass transfer (compound adsorbs/desorbs slowly).[5] 3. Sample was loaded in too strong a solvent (wet loading issue). | 1. Re-optimize TLC: Find a solvent system that gives a clear separation (ΔRf > 0.15) between your product and the impurity. Aim for a product Rf of ~0.2-0.3. 2. Use a Shallow Gradient: A slow, linear gradient often provides better resolution than an isocratic (constant solvent ratio) or step-gradient elution.[1] 3. Solvent Swap: Try replacing ethyl acetate with a solvent of similar polarity but different selectivity, like acetone.[5] 4. Use Dry Loading: Adsorb your sample onto silica gel or Celite to ensure a narrow starting band.[3][9] |

| Low Product Recovery / Yield | 1. Irreversible binding of the product to the acidic silica gel.[2] 2. Product is eluting very slowly and is spread across many fractions at low concentration. 3. Product degradation on the acidic silica.[10] | 1. Add TEA: As with tailing, adding triethylamine to the mobile phase will prevent strong, irreversible binding.[2] 2. Increase Final Polarity: After your product has eluted, flush the column with a much stronger solvent (e.g., 5-10% Methanol in DCM) to elute any remaining material. 3. Deactivate Silica: If degradation is suspected, consider using a less acidic stationary phase like neutral alumina or deactivated silica.[10] |

| Split or Broad Peaks | 1. Channeling in the column bed (improperly packed). 2. Inlet frit is partially blocked. 3. Sample is insoluble in the mobile phase and is precipitating at the top of the column. | 1. Ensure proper packing: If packing your own column, ensure the silica bed is well-settled and uniform. Using pre-packed cartridges avoids this issue. 2. Filter your sample: Before loading, ensure your crude sample is fully dissolved and filtered to remove any particulates. 3. Use Dry Loading: This is the best way to handle samples with limited solubility in the mobile phase. |

Part 3: Experimental Protocols & Visualizations

Protocol 1: TLC Method Development

-

Prepare Stock Solution: Dissolve a small amount of your crude tert-butyl 3-(pyridin-2-yl)piperidine-1-carboxylate in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

-

Initial Solvent System: In a TLC chamber, add a 20% Ethyl Acetate in Hexanes solution (8:2 Hexanes:EtOAc).

-

Spotting: Using a capillary tube, spot your crude material on the baseline of a silica gel TLC plate.

-

Development: Place the plate in the chamber and allow the solvent to run up the plate until it is ~1 cm from the top.

-

Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).

-

Optimization:

-

If the desired spot has an Rf < 0.2, increase the polarity (e.g., try 30% EtOAc in Hexanes).

-

If the spot has an Rf > 0.5, decrease the polarity (e.g., try 10% EtOAc in Hexanes).

-

-

Tackling Tailing: If you observe tailing, prepare a new mobile phase with the optimal polarity and add 1% triethylamine (e.g., for 100 mL of 30:70 EtOAc:Hexanes, add 1 mL of TEA). Run a new TLC plate with this modified eluent to confirm improved spot shape. The ideal system will give a compact spot with an Rf of 0.2-0.3.

Protocol 2: Flash Column Chromatography

-

Column Selection: Choose a silica gel cartridge size appropriate for your sample amount (consult manufacturer guidelines).

-

Sample Loading (Dry Load Method):

-

Dissolve your crude material (e.g., 1 gram) in a minimal amount of a volatile solvent (e.g., 10-20 mL Dichloromethane).

-

Add 2-3 grams of silica gel to this solution.

-

Evaporate the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

-

-

Equilibration:

-

Install the column on the flash chromatography system.

-

Equilibrate the column with your starting mobile phase (e.g., 10% EtOAc/Hexanes + 1% TEA) for at least 2-3 column volumes.

-

-

Loading: Carefully add your dry-loaded sample to the top of the column bed, creating a uniform layer. Gently add a small layer of sand or a frit on top to prevent disturbance.[3]

-

Elution: Begin the run. A common strategy is to start with the initial mobile phase for 1-2 column volumes, then run a linear gradient up to a higher concentration of the polar solvent (e.g., a gradient from 10% to 50% EtOAc in Hexanes over 10-12 column volumes).

-

Fraction Collection: Collect fractions based on the UV detector signal.

-

Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent under reduced pressure.

Visualized Workflow: From Crude to Pure

This diagram outlines the logical steps for successful purification.

Caption: Workflow for purifying basic compounds.

Visualized Troubleshooting: Diagnosing Poor Separation

This decision tree helps identify the root cause of co-elution or broad peaks.

Caption: Decision tree for troubleshooting poor separation.

References

-

Microbe Notes. (2026, March 7). Flash Chromatography: Principle, Parts, Steps, Examples, Uses. [Link]

-

Kinesis. (2012, December 12). Flash Chromatography Separation of Basic Organic Compounds without Modifier. [Link]

-

Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]

-

University of Rochester. Solvent Systems for Thin Layer Chromatography. [Link]

-

Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]

-

Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

-

Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. [Link]

-

Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do?[Link]

-

Biotage. (2023, January 23). Six key factors that impact flash chromatography. [Link]

-

Biotage. Successful Flash Chromatography. [Link]

-

ALWSCI. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). [Link]

Sources

- 1. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]

- 2. biotage.com [biotage.com]

- 3. orgsyn.org [orgsyn.org]

- 4. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]

- 5. biotage.com [biotage.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.rochester.edu [chem.rochester.edu]

- 8. biotage.com [biotage.com]

- 9. microbenotes.com [microbenotes.com]

- 10. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]

Minimizing side reactions during Tert-butyl 3-(pyridin-2-yl)piperidine-1-carboxylate functionalization

Welcome to the technical support center for the functionalization of Tert-butyl 3-(pyridin-2-yl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this valuable building block while minimizing common side reactions. The inherent reactivity of both the pyridine and the piperidine ring systems, influenced by the Boc-protecting group, presents unique challenges. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: I am attempting a reaction to functionalize the pyridine ring, but I am observing low to no conversion. What are the likely causes?

A1: Low reactivity of the pyridine ring in this substrate is a common issue. The electron-withdrawing nature of the piperidine substituent can deactivate the pyridine ring towards certain electrophilic substitutions. Additionally, the pyridine nitrogen can coordinate to and deactivate metal catalysts used in cross-coupling reactions. To address this, consider using more forcing reaction conditions, specialized ligands for palladium-catalyzed reactions that are less susceptible to pyridine inhibition, or activating the pyridine ring, for example, through N-oxidation.

Q2: My primary side product appears to be the N-oxide of the pyridine ring. How can I prevent this?

A2: Pyridine N-oxide formation is a common side reaction when using oxidizing agents.[1] The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation. To mitigate this, consider using milder or more selective oxidizing agents. Alternatively, you can temporarily protect the pyridine nitrogen by protonation with a strong acid if your substrate is stable under acidic conditions.

Q3: I am trying to deprotonate the piperidine ring for subsequent functionalization, but I am getting a complex mixture of products. What is happening?

A3: The deprotonation of N-Boc-piperidines can be challenging in terms of regioselectivity.[2] The C2 and C6 positions are electronically activated by the nitrogen atom, but the C3 position, where the pyridine ring is located, can influence the acidity of adjacent protons. Furthermore, strong bases can potentially lead to side reactions involving the Boc group or the pyridine ring. Careful selection of the base, temperature, and additives like TMEDA is crucial for achieving selective deprotonation.

Q4: Is the Boc protecting group completely stable under all functionalization conditions?

A4: While the Boc group is generally stable to a wide range of reagents, it can be cleaved under strongly acidic conditions.[3] Some Lewis acids used to promote certain reactions can also lead to premature deprotection. It is essential to review the compatibility of your chosen reaction conditions with the stability of the Boc group. If acidic conditions are required, a different N-protecting group may be necessary. The Boc group is generally stable to basic conditions.[4]

Q5: How can I purify my functionalized product, which is often a polar compound?

A5: Purification of polar pyridylpiperidine derivatives can be challenging. Standard silica gel chromatography may lead to poor separation or product streaking. Consider using a more polar stationary phase like alumina or a reverse-phase column. Acid-base extraction can also be a powerful purification technique. By dissolving the crude product in an organic solvent and extracting with an acidic aqueous solution, the basic pyridylpiperidine derivative will move to the aqueous layer, leaving non-basic impurities behind. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[5][6]

Troubleshooting Guide: Minimizing Side Reactions

This section provides a detailed breakdown of common side reactions, their causes, and actionable protocols to mitigate them.

Unwanted Reactivity of the Pyridine Ring

The pyridine ring presents several opportunities for undesired side reactions during the functionalization of other parts of the molecule.

Cause: The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation by various oxidizing agents, leading to the formation of the corresponding N-oxide.[1][7] This changes the electronic properties and steric environment of the molecule, preventing the desired functionalization.

Solutions:

-

Choice of Oxidant: Opt for milder or more selective oxidizing agents. For instance, if performing an oxidation on another part of the molecule, avoid strong, non-specific oxidants like potassium permanganate.

-

Protonation of Pyridine Nitrogen: In reactions that are compatible with acidic conditions, protonating the pyridine nitrogen with a strong, non-nucleophilic acid can protect it from oxidation.

Experimental Protocol: Selective Oxidation in the Presence of a Pyridine Ring

This protocol provides a general guideline for performing an oxidation on a hypothetical substrate with a sensitive pyridine ring.

Materials:

-

Tert-butyl 3-(pyridin-2-yl)piperidine-1-carboxylate derivative

-

Mild oxidizing agent (e.g., Dess-Martin periodinane, manganese dioxide)

-

Anhydrous solvent (e.g., dichloromethane, chloroform)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve the substrate in the anhydrous solvent under an inert atmosphere.

-

Cool the reaction mixture to the recommended temperature for the chosen oxidant (e.g., 0 °C for Dess-Martin periodinane).

-

Add the mild oxidizing agent portion-wise, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction as required for the specific oxidant used.

-

Proceed with a standard aqueous work-up and purification.

Cause: When attempting functionalization at other positions, electrophilic reagents can react with the pyridine ring, leading to a mixture of isomers. The pyridine ring is generally less reactive than benzene towards electrophilic substitution, but under certain conditions, this can be a competitive side reaction.[8][9]

Solutions:

-

Reaction Conditions: Conduct the reaction at the lowest possible temperature to increase selectivity.

-

Protecting Group Strategy: If feasible, consider temporary protection of the pyridine ring to deactivate it towards electrophilic attack.

Data Summary: Regioselectivity in Electrophilic Aromatic Substitution of Pyridine

| Position | Relative Reactivity |

| C3 (meta) | Most favored for electrophilic substitution |

| C2/C4 (ortho/para) | Less favored due to electron deficiency |

Note: The presence of the piperidine substituent at C2 will further influence this reactivity.

Undesired Reactivity of the Piperidine Ring

The saturated piperidine ring also contains reactive sites that can lead to side products.

Cause: The piperidine ring has multiple C-H bonds that can be susceptible to functionalization, particularly under radical or organometallic conditions. The C2 and C6 positions are electronically activated by the adjacent nitrogen, while the C3 and C4 positions have different steric and electronic environments.[10]

Solutions:

-

Directing Groups: While the Boc group offers some steric hindrance, more effective directing groups can be transiently installed to achieve higher regioselectivity for C-H functionalization.

-

Catalyst Control: The choice of metal catalyst and ligands can significantly influence the site of C-H activation.[11] Screening different catalyst systems is often necessary.

Experimental Workflow: Troubleshooting Poor Regioselectivity in C-H Functionalization

Caption: Decision tree for optimizing regioselectivity in piperidine C-H functionalization.

Cause: Under very harsh acidic or oxidative conditions, the piperidine ring can undergo cleavage.[12] While this is less common with the N-Boc protection, it is a possibility with strong Lewis acids or aggressive oxidants at elevated temperatures.

Solutions:

-

Milder Conditions: Avoid excessively high temperatures and prolonged reaction times.

-

Reagent Selection: Choose reagents known to be compatible with saturated N-heterocycles.

Instability of the Boc-Protecting Group

The Boc group is a cornerstone of modern organic synthesis, but its stability is not absolute.

Cause: Strong acids, including some Lewis acids used as catalysts, can cleave the Boc group.[3] This exposes the secondary amine of the piperidine, which can then undergo further undesired reactions, such as N-alkylation or reaction with electrophiles.

Solutions:

-

pH Control: If possible, buffer the reaction mixture to maintain a neutral or slightly basic pH.

-

Alternative Catalysts: Explore catalyst systems that do not require strongly acidic conditions.

-

Orthogonal Protecting Groups: If acidic conditions are unavoidable, consider replacing the Boc group with a more acid-stable protecting group, such as a carbobenzyloxy (Cbz) group.

Experimental Protocol: Boc Deprotection and Subsequent Functionalization

This protocol describes the intentional deprotection of the Boc group followed by N-functionalization, a common synthetic sequence.

Materials:

-

Tert-butyl 3-(pyridin-2-yl)piperidine-1-carboxylate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Electrophile (e.g., alkyl halide, acyl chloride)

-

Base (e.g., triethylamine, diisopropylethylamine)

Procedure:

-

Deprotection: Dissolve the starting material in DCM and add TFA (typically 25-50% v/v). Stir at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the free secondary amine.

-

N-Functionalization: Dissolve the deprotected amine in an appropriate solvent (e.g., DCM, acetonitrile). Add the base, followed by the electrophile. Stir at room temperature or with gentle heating until the reaction is complete.

-

Purification: Perform an aqueous work-up and purify the product by chromatography or crystallization.

Troubleshooting Flowchart: General Approach to Side Reaction Minimization

Caption: A systematic approach to troubleshooting and minimizing side reactions.

References

-